
3-Chloroacridine-9(10H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroacridine-9(10H)-thione is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields, including medicinal chemistry and material science. Acridine derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroacridine-9(10H)-thione typically involves the chlorination of acridine followed by the introduction of a thione group. One common method involves the reaction of acridine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with a sulfur source, such as hydrogen sulfide or elemental sulfur, to form the thione group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloroacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloroacridine-9(10H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and fluorescent materials.
Mécanisme D'action
The mechanism of action of 3-Chloroacridine-9(10H)-thione primarily involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Acridine: The parent compound, known for its wide range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness: 3-Chloroacridine-9(10H)-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s ability to interact with biological targets and increases its potential as a therapeutic agent .
Propriétés
Numéro CAS |
95112-15-5 |
|---|---|
Formule moléculaire |
C13H8ClNS |
Poids moléculaire |
245.73 g/mol |
Nom IUPAC |
3-chloro-10H-acridine-9-thione |
InChI |
InChI=1S/C13H8ClNS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16) |
Clé InChI |
LNUBUQRMQOJLIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




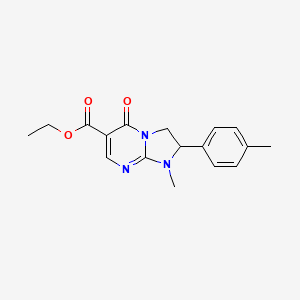
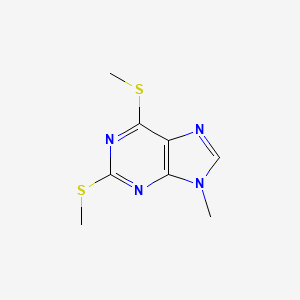
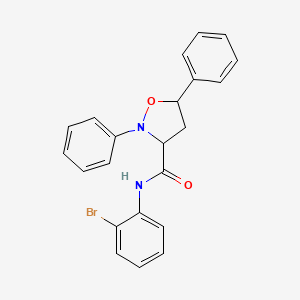
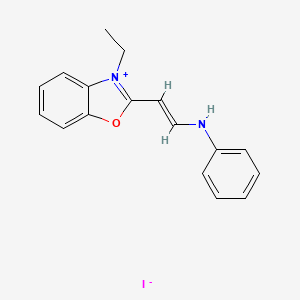
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
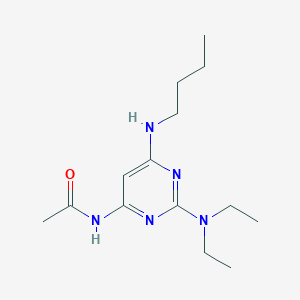

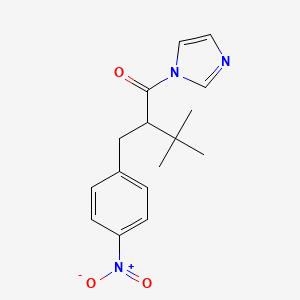
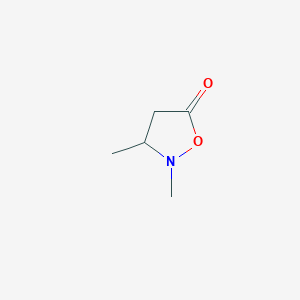
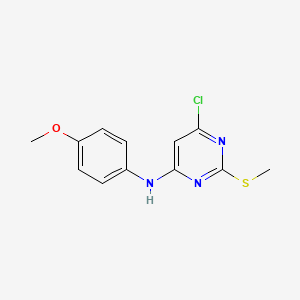
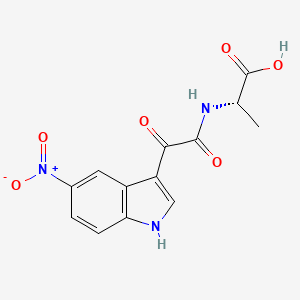
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
